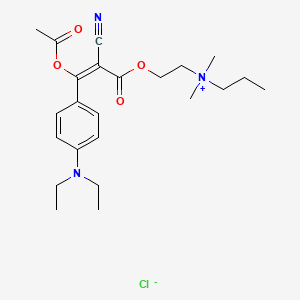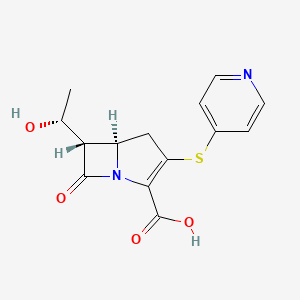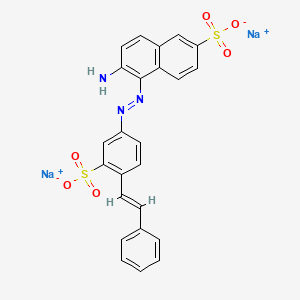
Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including textiles and food coloring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pH, and reactant concentrations, ensuring consistent product quality. The final product is usually isolated through filtration, followed by drying and purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Sulfuric acid or nitric acid can be used for sulfonation and nitration, respectively.
Major Products Formed
Oxidation: Oxidized products may include nitroso compounds or quinones.
Reduction: The primary products are aromatic amines.
Substitution: Products include sulfonated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, the azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulphonate
- Sodium 6-amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonate
Uniqueness
Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its phenylvinyl group contributes to its stability and makes it suitable for various industrial applications, particularly in environments where other azo dyes might degrade.
Propiedades
Número CAS |
85895-95-0 |
|---|---|
Fórmula molecular |
C24H17N3Na2O6S2 |
Peso molecular |
553.5 g/mol |
Nombre IUPAC |
disodium;6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H19N3O6S2.2Na/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16;;/h1-15H,25H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b7-6+,27-26?;; |
Clave InChI |
NKGTZKMQFBLVBM-DEOAOTEFSA-L |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





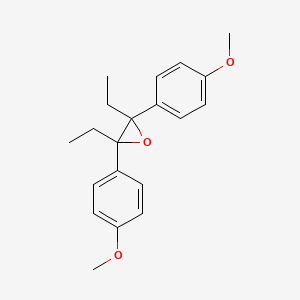
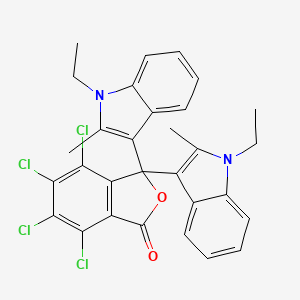
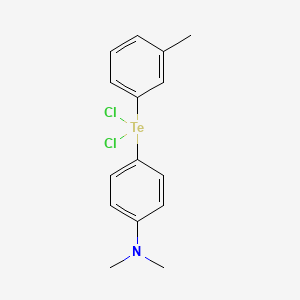
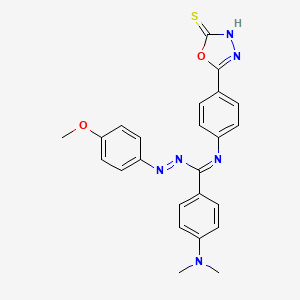
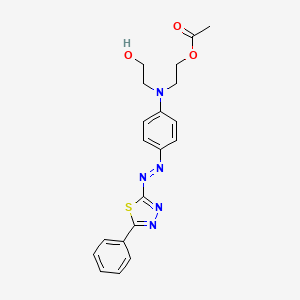
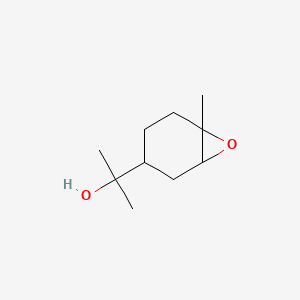
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
